Methyl 2-methylbenzo[d]thiazole-5-carboxylate

Catalog No.
S3413541
CAS No.
32770-98-2
M.F
C10H9NO2S
M. Wt
207.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methylbenzo[d]thiazole-5-carboxylate

CAS Number

32770-98-2

Product Name

Methyl 2-methylbenzo[d]thiazole-5-carboxylate

IUPAC Name

methyl 2-methyl-1,3-benzothiazole-5-carboxylate

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

InChI

InChI=1S/C10H9NO2S/c1-6-11-8-5-7(10(12)13-2)3-4-9(8)14-6/h3-5H,1-2H3

InChI Key

MSNFOUCVUZMALD-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)OC

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)OC

Methyl 2-methylbenzo[d]thiazole-5-carboxylate (CAS 32770-98-2) is a heterocyclic building block featuring a benzothiazole core, a key scaffold in numerous bioactive compounds. Its primary role is as a functionalized intermediate, where the methyl ester at the 5-position offers a stable, yet reactive, handle for derivatization, particularly in the synthesis of kinase inhibitors and other complex molecular probes. The compound's value lies in the interplay between the benzothiazole nucleus and the protected carboxylate, which provides distinct advantages in solubility and reaction compatibility compared to its corresponding carboxylic acid.

Direct substitution of this methyl ester with its precursor, 2-methylbenzo[d]thiazole-5-carboxylic acid, is often unviable in multi-step synthetic workflows. The free carboxylic acid requires activation with coupling agents (e.g., HATU) for common transformations like amide bond formation, adding reagent cost and purification complexity. Furthermore, the acidic proton of the carboxyl group can interfere with base-sensitive reagents or catalyze side reactions, a problem circumvented by using the protected ester form. Procuring the ester directly also bypasses the need for an in-house esterification step, which typically involves corrosive reagents like thionyl chloride, improving process safety and efficiency.

Precursor Suitability: Bypasses Need for Peptide Coupling Reagents in Amide Synthesis

The primary comparator, 2-methylbenzo[d]thiazole-5-carboxylic acid, requires activation with a peptide coupling reagent for conversion to amides. For instance, its conversion to a Weinreb amide necessitates the use of HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Procuring the methyl ester provides a substrate suitable for direct aminolysis or transamidation, potentially avoiding the cost of coupling agents (which can exceed $10/gram) and simplifying product purification by eliminating complex byproducts like 1-hydroxy-7-azabenzotriazole (HOAt).

Evidence DimensionRequired Reagent for Amidation
Target Compound DataSuitable for direct aminolysis (reagent-free) or base/acid-catalyzed aminolysis.
Comparator Or Baseline2-methylbenzo[d]thiazole-5-carboxylic acid requires a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., N-Methylmorpholine) for activation.
Quantified DifferenceEliminates the need for expensive coupling reagents and simplifies downstream purification.
ConditionsSynthesis of amide derivatives from the carboxylic acid core.

This reduces total synthesis cost, simplifies process development, and minimizes purification challenges, making the methyl ester a more efficient starting material for many discovery and scale-up campaigns.

Process Compatibility: Avoids Hazardous Reagents Required for In-House Esterification

A standard laboratory procedure for converting the analogous benzothiazole-5-carboxylic acid to its methyl ester involves refluxing in methanol with thionyl chloride (SOCl₂). Thionyl chloride is a highly corrosive and moisture-sensitive reagent that releases toxic HCl and SO₂ gases upon reaction. Procuring the target methyl ester directly eliminates this synthetic step, removing the associated handling risks, equipment requirements (e.g., scrubbers), and reagent costs.

Evidence DimensionSynthesis Route from Carboxylic Acid
Target Compound DataProcured directly, ready for use.
Comparator Or BaselineSynthesized from the corresponding carboxylic acid using thionyl chloride in methanol at 60 °C for 2 hours.
Quantified DifferenceAvoids handling of thionyl chloride, a corrosive and toxic reagent.
ConditionsEsterification of the benzothiazole carboxylic acid core.

For labs not equipped for or seeking to avoid hazardous reagents, direct procurement of the ester improves safety, saves time, and simplifies the supply chain.

Chemical Stability: Serves as an Effective Protecting Group in Base-Mediated Reactions

The methyl ester functionality is stable under a range of conditions where the free carboxylic acid would be reactive. For example, in synthetic routes requiring strong, non-nucleophilic bases for deprotonation elsewhere in a molecule, the free acid would be deprotonated first, consuming the base and potentially causing solubility or reactivity issues. The ester remains inert under these conditions. If the free acid is desired in the final product, the methyl ester can be efficiently hydrolyzed back to the carboxylic acid using standard saponification conditions, such as 1.0 M LiOH in methanol. This makes the ester a more versatile intermediate for complex synthesis.

Evidence DimensionReactivity with Base
Target Compound DataStable; does not react with many non-nucleophilic bases.
Comparator Or Baseline2-methylbenzo[d]thiazole-5-carboxylic acid is readily deprotonated by bases, which can interfere with desired reaction pathways.
Quantified DifferenceActs as a robust protecting group, enabling a wider range of subsequent chemical transformations.
ConditionsBase-mediated synthetic steps (e.g., alkylations, condensations).

This compound provides critical reaction planning flexibility, allowing chemists to perform base-mediated transformations without interference from an acidic proton, thereby enabling more complex synthetic routes.

Core Building Block for Kinase Inhibitor Libraries

Ideal for the synthesis of bioactive amides and related derivatives targeting protein kinases. Its utility as a stable precursor avoids the need for costly coupling reagents, making it suitable for generating libraries of compounds for high-throughput screening.

Intermediate for Syntheses Requiring Base-Sensitive Steps

When a synthetic route involves strong bases for other transformations, this compound is the right choice. The methyl ester protects the carboxylic acid functionality from deprotonation, preventing interference and enabling more complex molecular architectures before a final, optional deprotection step.

Streamlined Scale-Up and Process Chemistry Workflows

For process development and scale-up activities where safety and process simplicity are paramount, direct use of this ester is advantageous. It eliminates a hazardous esterification step involving corrosive reagents like thionyl chloride, simplifying the overall manufacturing process.

XLogP3

2.6

Dates

Last modified: 08-19-2023

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